molecular formula C18H20N2O4S B14236179 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14236179
M. Wt: 360.4 g/mol
InChI Key: GYOLVNPBJDBDJD-UHFFFAOYSA-N
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Description

The compound 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by two methoxyphenyl substituents at positions 3 and 5 and a methylsulfonyl group at position 1. Pyrazolines are a class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their structural versatility and biological activity . This compound’s unique substitution pattern—particularly the combination of methoxy groups and the methylsulfonyl moiety—warrants a systematic comparison with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

InChI

InChI=1S/C18H20N2O4S/c1-23-14-10-8-13(9-11-14)16-12-17(20(19-16)25(3,21)22)15-6-4-5-7-18(15)24-2/h4-11,17H,12H2,1-3H3

InChI Key

GYOLVNPBJDBDJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Chalcone Precursor Synthesis

Target intermediate : (E)-3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one.

Procedure :

  • Dissolve 4-methoxyacetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in ethanol (30 mL).
  • Add 20% aqueous NaOH (5 mL) dropwise under stirring at 0–5°C.
  • Reflux the mixture at 60°C for 6–8 hours.
  • Quench with ice-water, acidify with dilute HCl, and extract with ethyl acetate.
  • Purify via recrystallization (ethanol/water) to yield the chalcone (78–85% yield).

Key Data :

Parameter Value
Reaction Temperature 60°C
Reaction Time 6–8 hours
Solvent Ethanol
Catalyst NaOH
Yield 78–85%

Mechanistic Insight :
Base-catalyzed deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl to form the α,β-unsaturated ketone.

Pyrazoline Ring Formation

Target intermediate : 5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Procedure :

  • Reflux the chalcone (5 mmol) with hydrazine hydrate (15 mmol) in glacial acetic acid (20 mL) for 12 hours.
  • Cool the mixture, pour into ice-water, and neutralize with NaHCO₃.
  • Filter the precipitate and recrystallize from ethanol (yield: 70–78%).

Key Data :

Parameter Value
Reaction Temperature 110–120°C (reflux)
Reaction Time 12 hours
Solvent Glacial acetic acid
Yield 70–78%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 3.15–3.22 (dd, 1H, CH₂), 3.80–3.92 (s, 6H, OCH₃), 5.60–5.72 (dd, 1H, CH), 6.90–7.40 (m, 8H, aromatic).
  • IR (KBr) : 1585 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O methoxy).

Side Reactions :

  • Over-reduction to pyrazoles (mitigated by controlled reaction time).

N1-Sulfonation

Final Step : Introduction of the methylsulfonyl group.

Procedure :

  • Dissolve the pyrazoline intermediate (5 mmol) in dry dichloromethane (20 mL).
  • Add triethylamine (10 mmol) and methanesulfonyl chloride (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 4–6 hours.
  • Wash with water, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate) to yield the title compound (65–72% yield).

Key Data :

Parameter Value
Reaction Temperature 0°C to room temperature
Reaction Time 4–6 hours
Solvent Dichloromethane
Base Triethylamine
Yield 65–72%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 3.20–3.30 (s, 3H, SO₂CH₃), 3.82–3.95 (s, 6H, OCH₃), 5.65–5.75 (dd, 1H, CH).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₈H₁₉N₂O₄S: 383.1064; found: 383.1068.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Procedure :

  • Irradiate the chalcone and hydrazine hydrate in acetic acid (5 mL) at 150 W for 15 minutes.
  • Yield: 80–85% (vs. 70–78% conventional).

Advantages :

  • 80% reduction in reaction time.
  • Improved regioselectivity.

One-Pot Synthesis

Procedure :

  • Perform Claisen-Schmidt condensation and cyclization in a single pot using NaOH and hydrazine hydrate sequentially.
  • Sulfonate the crude pyrazoline without isolation.
  • Overall yield: 60–65%.

Limitations :

  • Lower yield due to side reactions during sulfonation.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%)
Conventional 65–72 18–20 hrs 95–98
Microwave-Assisted 70–75 3–4 hrs 97–99
One-Pot 60–65 12–14 hrs 90–92

Critical Challenges and Optimizations

  • Regioselectivity : Use of electron-donating methoxy groups directs cyclization to the 5-position.
  • Sulfonation Efficiency : Excess methanesulfonyl chloride (1.2 eq) ensures complete N1 substitution.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves sulfonated by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Methoxy vs.
  • Methylsulfonyl (SO₂Me) Group : This moiety is associated with improved metabolic stability and binding affinity in therapeutic agents, as seen in analogs like 2k and 2e .

Physicochemical Properties

Thermal Stability
Compound Melting Point (°C) Notes Reference
Target Compound Not reported Predicted higher than halogenated analogs -
2k 145 Lower due to bromine’s bulk
2e 186 Higher due to fluorine’s electronegativity
5-(4-Chlorophenyl)-... (L6) 178 Chlorine’s polarity increases stability

Analysis : Methoxy groups may reduce melting points compared to halogens due to reduced polarity, but the methylsulfonyl group counteracts this by enhancing intermolecular dipole interactions .

Spectral Data
  • IR Spectroscopy :
    • SO₂ Stretches : 1305–1151 cm⁻¹ (asymmetric/symmetric SO₂) .
    • Methoxy C-O : ~1250 cm⁻¹, absent in halogenated analogs .
  • ¹H-NMR :
    • Methoxy protons: δ 3.70–3.90 ppm (singlet) .
    • Aromatic protons: Split patterns reflect substituent positions (e.g., 2-OMePh shows para-coupled protons) .
Anticancer Potential
  • Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole): Exhibits apoptosis in MDA-MB-468 breast cancer cells via ROS generation (IC₅₀ = 12.3 µM) .
  • Target Compound : The 2-OMePh and 4-OMePh groups may enhance membrane permeability compared to trimethoxy analogs, though activity data are pending.
Antimicrobial Activity
  • Compound 4 (chloro-substituted): Displays broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL) .
  • Target Compound : Methylsulfonyl and methoxy groups could modulate target binding (e.g., enzyme inhibition), but empirical studies are needed.

Crystallographic and Molecular Packing Analysis

  • Isostructural Analogs (4 and 5) : Chloro (4) and bromo (5) derivatives exhibit nearly identical crystal packing but differ in halogen-driven van der Waals interactions .
  • Target Compound : Methoxy groups may introduce C–H···O hydrogen bonds, altering packing efficiency compared to halogenated analogs .

Biological Activity

The compound 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological screening, and pharmacological properties based on recent studies.

1. Chemical Structure and Synthesis

This compound belongs to a class of pyrazoles known for their medicinal properties. The general structure can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Synthesis Methods

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with appropriate carbonyl compounds. For instance, the synthesis of the compound may include:

  • A condensation reaction between 2-methoxyphenyl and 4-methoxyphenyl hydrazines with a methylsulfonyl group.
  • The use of solvents such as methanol under reflux conditions to facilitate the reaction.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis
  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

The results showed promising zones of inhibition, indicating effective antimicrobial activity comparable to standard antibiotics like streptomycin .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy rates comparable to established anti-inflammatory drugs .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound61 - 8576 - 93
Dexamethasone7686

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown activity against various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation .

Case Study 1: Antimicrobial Screening

In a study conducted on a series of pyrazole derivatives, including the compound , researchers utilized the well diffusion method to assess antimicrobial activity. The compound exhibited significant inhibition against E. coli and S. aureus, with results summarized in Table 2.

SampleZone of Inhibition (mm)
5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole18
Streptomycin (Control)22

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in vivo using carrageenan-induced edema models in mice. The results indicated a significant reduction in edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

4. Conclusion

The compound 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole exhibits a broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory domains. Its potential as an anticancer agent also warrants further investigation. Continued research into this pyrazole derivative could lead to the development of new therapeutic agents for various diseases.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction progress be monitored?

Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, refluxing (E)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with methylsulfonyl hydrazine in glacial acetic acid for 6–8 hours under controlled conditions yields the target pyrazoline . Reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed by the disappearance of the enone intermediate. Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol for purity .

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and substituent positions. Methoxy groups typically resonate at δ 3.7–3.9 ppm, while methylsulfonyl protons appear as a singlet near δ 3.2 ppm .
  • X-ray Crystallography : Resolve the dihedral angles between aromatic rings and the pyrazoline core to confirm stereochemistry. For example, similar compounds show dihedral angles of 15–25° between substituents .
  • HRMS : Validate molecular weight (e.g., C18_{18}H19_{19}N2_2O4_4S requires 383.0942 Da) .

Advanced Question: How can researchers resolve contradictions in reaction yields or regioselectivity during synthesis?

Methodological Answer:
Contradictions often arise from solvent polarity, substituent electronic effects, or competing reaction pathways. For instance:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor cyclization via improved intermediate solubility, while protic solvents (e.g., ethanol) may slow kinetics .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) on aromatic rings enhance regioselectivity for 1,3,5-trisubstituted pyrazolines. Use DFT calculations to model transition states and predict regiochemical outcomes .

Advanced Question: What strategies optimize regioselectivity in pyrazoline derivatives with multiple substituents?

Methodological Answer:

  • Steric and Electronic Tuning : Bulky substituents at the 1-position (e.g., methylsulfonyl) direct cyclization to the 3- and 5-positions. Computational modeling (e.g., Gaussian09) can predict steric maps and electronic densities .
  • Vilsmeier–Haack Reaction : For carbaldehyde intermediates, use POCl3_3/DMF to selectively functionalize the pyrazoline core at the 4-position .

Advanced Question: How do structural modifications influence biological activity, and how can SAR studies be designed?

Methodological Answer:

  • SAR Design :
    • Core Modifications : Replace methylsulfonyl with carboxamide to assess hydrogen-bonding effects on target binding .
    • Substituent Screening : Test analogs with halogens (e.g., 4-F, 4-Cl) on phenyl rings to evaluate hydrophobic interactions.
  • Biological Assays : Use in vitro enzyme inhibition (e.g., COX-2 or carbonic anhydrase) with IC50_{50} measurements. For example, methoxy groups enhance COX-2 selectivity by 3–5 fold compared to unsubstituted analogs .

Advanced Question: How can computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., PDB ID: 1CX2 for COX-2). Key interactions include hydrogen bonds between the methylsulfonyl group and Arg120 and π-π stacking with Phe518 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to rank analogs .

Table 1: Substituent Effects on Biological Activity

PositionSubstituentBiological TargetIC50_{50} (μM)Reference
1MethylsulfonylCOX-20.45
34-FluorophenylCarbonic Anhydrase IX1.2
52-MethoxyphenylTNF-α2.8

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